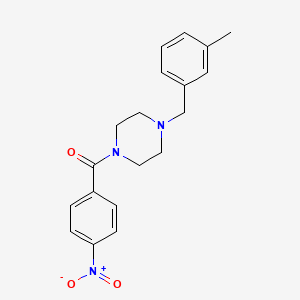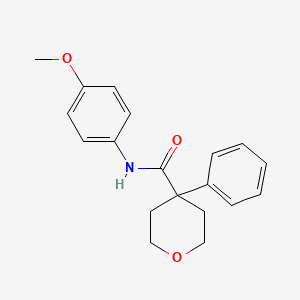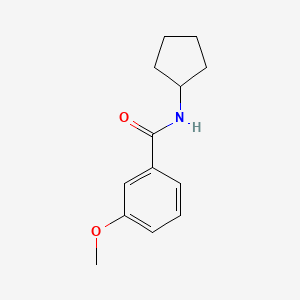![molecular formula C18H21NOS B5866759 N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866759.png)
N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as EPM, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPM is a thioacetamide derivative that has been shown to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
作用機序
The exact mechanism of action of N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of key enzymes involved in fungal and bacterial cell wall synthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death. Furthermore, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide is its broad-spectrum activity against fungi and bacteria. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo. Furthermore, the exact mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research of N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide. One direction is the optimization of its synthesis to improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound. Furthermore, the potential toxicity of this compound needs to be further investigated to determine its safety for use in vivo. Finally, the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases needs to be explored.
合成法
N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide can be synthesized through a multistep process that involves the reaction of 2-ethylphenol with 2-methylbenzyl chloride to form the intermediate 2-ethylphenyl-2-methylbenzyl ether. This intermediate is then reacted with thioacetic acid to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable candidate for further research.
科学的研究の応用
N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus. Additionally, this compound has been shown to possess antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been investigated for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(2-ethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-15-9-6-7-11-17(15)19-18(20)13-21-12-16-10-5-4-8-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVJMEKDNWSZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)



![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)
![ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)

![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)
